molecular formula C11H11N5O2 B2370533 4,10,12-trimethyl-3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-11,13-dione CAS No. 405925-71-5

4,10,12-trimethyl-3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-11,13-dione

Cat. No.: B2370533
CAS No.: 405925-71-5
M. Wt: 245.242
InChI Key: AFCAYMLJGXZGQS-UHFFFAOYSA-N
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Description

2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione is a heterocyclic compound that features a fused ring system combining imidazole, pyridine, and pyrimidine moieties

Scientific Research Applications

2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione has several scientific research applications:

Mechanism of Action

Target of Action

The compound, also known as 4,10,12-trimethyl-3,5,8,10,12-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1,4,6,8-tetraene-11,13-dione, primarily targets a variety of proteins involved in cancer progression. These targets include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. This interaction results in the disruption of the signaling pathways that these proteins are involved in, leading to the inhibition of cancer cell proliferation .

Biochemical Pathways

The affected pathways include the PI3K/AKT/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. These pathways are crucial for cell survival, proliferation, and differentiation. By inhibiting these pathways, the compound can effectively suppress the growth and proliferation of cancer cells .

Pharmacokinetics

These compounds are also known to have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cancer cell proliferation, induction of apoptosis, and disruption of cell cycle progression. These effects result in the suppression of tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the presence of other drugs or substances that compete for the same targets. Additionally, the compound’s stability can be affected by extreme pH or temperature conditions .

Future Directions

The development of novel pyrimidine derivatives for their anticancer activity is a current area of research . The aim is to develop more potent and efficacious anticancer drugs with pyrimidine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione is unique due to its specific arrangement of fused rings and the presence of multiple methyl groups, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4,10,12-trimethyl-3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-11,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-5-13-6-4-12-9-7(8(6)14-5)10(17)16(3)11(18)15(9)2/h4H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCAYMLJGXZGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C3C(=NC=C2N1)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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